molecular formula C6H10N2 B8206115 (2S)-2-methylpyrrolidine-2-carbonitrile

(2S)-2-methylpyrrolidine-2-carbonitrile

Cat. No.: B8206115
M. Wt: 110.16 g/mol
InChI Key: DVHZDPNOAOREHX-LURJTMIESA-N
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Description

(2S)-2-Methylpyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative characterized by a nitrile group and a methyl substituent at the C2 position of the pyrrolidine ring. Its stereochemistry (S-configuration at C2) is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates and asymmetric catalysis. The compound’s rigid pyrrolidine scaffold and electron-withdrawing nitrile group enhance its reactivity in cycloaddition reactions and as a precursor for bioactive molecules .

Properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-6(5-7)3-2-4-8-6/h8H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHZDPNOAOREHX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methylpyrrolidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrolidine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(2S)-2-methylpyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-methylpyrrolidine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can act as a reactive site, participating in nucleophilic addition or substitution reactions, which can alter the activity of target molecules.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₁₀N₂
  • Molecular Weight : 110.16 g/mol (base structure without substituent modifications) .
  • Stereochemistry : The (2S) configuration is preserved in derivatives, influencing binding affinity in enzyme inhibition (e.g., dipeptidyl peptidase-IV (DPP-IV) inhibitors) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2-Carbonitrile Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications References
(2S)-2-Methylpyrrolidine-2-carbonitrile Methyl at C2, nitrile at C2 110.16 Chiral intermediates, enzyme inhibitors
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Fluorine at C4, nitrile at C2 128.12 Radiopharmaceuticals (e.g., ⁶⁸Ga-labeled probes)
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Chloroacetyl at N1, nitrile at C2 172.61 Intermediate for DPP-IV inhibitors (e.g., NVP-DPP728)
(2S)-1-(2-((5-Cyano-2-pyridyl)amino)ethyl)aminoacetyl)pyrrolidine-2-carbonitrile Pyridyl-aminoethyl-acetyl at N1, nitrile at C2 371.27 Potent DPP-IV inhibitor (clinical candidate)

Stability and Handling

  • Thermal Stability : Fluorinated derivatives (e.g., (2S,4S)-4-fluoropyrrolidine-2-carbonitrile) show higher thermal stability (decomposition >200°C) compared to chloroacetylated analogs, which degrade at ~150°C due to labile C-Cl bonds .
  • Hyroscopicity : Methylated derivatives exhibit lower hygroscopicity than carboxylic acid analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), simplifying storage .

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